1H-Pyrrolo[2,1,5-CD]pyrrolizine: Structural Rigidity & Aromaticity Contrast with Saturated Derivatives
The fully conjugated aromatic core of 1H-Pyrrolo[2,1,5-CD]pyrrolizine is structurally distinct from its partially or fully saturated in-class analogs. This differentiation is reflected in key computed molecular descriptors. The target compound has 0 rotatable bonds [1], indicating a rigid, planar structure. In contrast, the octahydro derivative (CAS 213740-79-5) possesses a more flexible, non-planar skeleton. The rigid, planar nature of 1H-Pyrrolo[2,1,5-CD]pyrrolizine is essential for applications requiring predictable π-π stacking, such as organic field-effect transistors (OFETs) and other organic electronics where molecular ordering is critical .
| Evidence Dimension | Molecular Rigidity (Rotatable Bond Count) |
|---|---|
| Target Compound Data | 0 |
| Comparator Or Baseline | Octahydro-1H-pyrrolo[2,1,5-cd]pyrrolizine (CAS 213740-79-5): > 0 (no data, but flexible non-aromatic system) |
| Quantified Difference | Target compound has a locked, planar structure vs. flexible non-planar analog |
| Conditions | Computed molecular descriptor |
Why This Matters
For applications in organic electronics, the rigid, planar core of the target compound enables controlled π-π stacking and intermolecular ordering, a property not achievable with its flexible, saturated in-class analogs.
- [1] PubChem. (2025). Computed Descriptors: Rotatable Bond Count. National Center for Biotechnology Information. View Source
